1-methyl-1H-pyrazole-3-carbaldehyde

Physical form Handling Isomer comparison

1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) is a heterocyclic building block belonging to the N-methylpyrazole carbaldehyde family, with molecular formula C₅H₆N₂O and molecular weight 110.11 g/mol. The compound features a formyl substituent at the pyrazole C-3 position and an N1-methyl group, distinguishing it from its positional isomer 1-methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9).

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 27258-32-8
Cat. No. B1312469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-3-carbaldehyde
CAS27258-32-8
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C=O
InChIInChI=1S/C5H6N2O/c1-7-3-2-5(4-8)6-7/h2-4H,1H3
InChIKeyQUYJEYSRBCLJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8): Core Properties and Positional Identity for Procurement Screening


1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) is a heterocyclic building block belonging to the N-methylpyrazole carbaldehyde family, with molecular formula C₅H₆N₂O and molecular weight 110.11 g/mol . The compound features a formyl substituent at the pyrazole C-3 position and an N1-methyl group, distinguishing it from its positional isomer 1-methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9) . It is commercially available at purities of 95–98% (HPLC/GC) from multiple suppliers and is primarily employed as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and coordination chemistry . Its calculated physicochemical profile—LogP ~0.23–0.79, polar surface area 34.89 Ų, one rotatable bond, and full compliance with Lipinski's Rule of Five—positions it as a compact, drug-like aldehyde synthon suitable for fragment-based elaboration strategies [1].

Why Positional Isomerism Prevents Simple Substitution of 1-Methyl-1H-pyrazole-3-carbaldehyde in Synthesis and Procurement


Within the N-methylpyrazole carbaldehyde family, the position of the formyl group is not a trivial structural variation; it governs reactivity, physicochemical handling, and the accessible downstream chemical space. The 3-carbaldehyde (CAS 27258-32-8) exists as a distillable colorless liquid (bp 70–72 °C at 3 mbar), whereas its 4-carbaldehyde isomer (CAS 25016-11-9) is a low-melting solid (mp 29–34 °C), directly impacting storage, formulation, and large-scale handling requirements . Furthermore, the proximity of the pyrazole ring heteroatoms to the C-3 formyl group modulates electrophilicity in condensation reactions—the Nag et al. (2007) Baylis-Hillman study established that the formyl position materially affects reaction efficiency under DABCO catalysis [1]. The 4-carbaldehyde isomer has a well-defined application niche as a precursor to the CHK1 inhibitor MK-8776, whereas patent evidence demonstrates that the 3-carbaldehyde serves a distinct and broader set of drug-discovery programs, including EGFR, RET kinase, and P2X3 inhibitor scaffolds . These differences mean that substituting one positional isomer for another risks both synthetic failure and misalignment with the intended patent-protected chemical sequence.

Quantitative Differentiation Evidence: 1-Methyl-1H-pyrazole-3-carbaldehyde vs. Closest Analogs


Physical Form and Handling: Liquid 3-Carbaldehyde vs. Solid 4-Carbaldehyde Isomer

1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) is a colorless liquid with a boiling point of 70–72 °C at 3 mbar, distillable under reduced pressure . In contrast, its positional isomer 1-methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9) is a low-melting solid with a melting point of 29–34 °C and a boiling point of 60–62 °C at 0.08 mmHg . The liquid physical form of the 3-carbaldehyde eliminates the need for pre-melting or solvent dissolution prior to use in neat reaction setups, simplifies automated liquid handling in parallel synthesis platforms, and avoids solid-handling issues such as caking or static adhesion that affect the 4-isomer during long-term storage.

Physical form Handling Isomer comparison

Synthesis Yield Benchmarking: Patent-Reported 70% and 63% Routes to 1-Methyl-1H-pyrazole-3-carbaldehyde

A scalable synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde is documented in patent WO2004/58702 (Merck & Co., Inc.), reporting two distinct routes. Route A proceeds via condensation of methylhydrazine with 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one under basic conditions followed by acidic deprotection, affording 32.8 g of the target compound in 70% yield after vacuum distillation . Route B employs reduction of 1-methylpyrazole-3-carboxylic acid via the acid chloride intermediate using Pd-C-catalyzed hydrogenation, yielding 50 g (63%) of the title compound as a low-melting white solid after fractional distillation . These yields establish a practical benchmark for procurement: the 70% single-pot route offers atom economy advantages, while the 63% hydrogenation route provides an alternative starting material strategy when the carboxylic acid precursor is more readily available or cost-advantaged.

Synthesis yield Scalability Process chemistry

Lipophilicity Differentiation: LogP Shift Enables Improved Membrane Permeability vs. N–H Analog

N-Methylation at the pyrazole 1-position produces a significant increase in calculated lipophilicity compared to the parent N–H analog. 1-Methyl-1H-pyrazole-3-carbaldehyde exhibits a computed LogP of 0.79 (ACD/Labs) [1] and an XLogP3 of 0.23 , whereas 1H-pyrazole-3-carbaldehyde (CAS 3920-50-1) has a reported ACD/LogP of –0.461 . This represents a LogP increase of approximately +0.7 to +1.25 log units attributable solely to N-methyl substitution. The increased lipophilicity is accompanied by a modest increase in topological polar surface area (34.89 Ų for both compounds), preserving hydrogen-bond acceptor count at 2 and maintaining zero hydrogen-bond donors, with both compounds passing Lipinski's Rule of Five [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Patent Intermediation Profile: The 3-Carbaldehyde Serves a Distinct and Broader Drug-Discovery Patent Space than the 4-Carbaldehyde

1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) is explicitly cited as a synthetic intermediate in at least five distinct drug-discovery patent families: WO-2021208918-A1 (tricyclic EGFR inhibitors), WO-2021172488-A1 (cyclic amine derivatives), CN-112778337-A and WO-2021088911-A1 (RET kinase inhibitors employing 3,6-diazabicyclo[3.1.1]heptane scaffolds), and WO-2020239952-A1 (amino quinazoline P2X3 inhibitors) . In contrast, the 4-carbaldehyde positional isomer (CAS 25016-11-9) is predominantly associated with a single high-profile application: the synthesis of the CHK1 inhibitor MK-8776 (SCH 900776) . This divergence in patent landscapes indicates that the 3-carbaldehyde is a more versatile intermediation node, enabling access to a structurally diverse set of target scaffolds across multiple therapeutic areas including oncology, pain, and inflammation, while the 4-isomer's documented utility is concentrated in the DNA-damage-response kinase inhibitor space.

Patent intermediation Drug discovery Chemical space

Tripodal Ligand Architecture: 3-Carbaldehyde Position Enables Schiff-Base Condensation for Coordination Chemistry

The C-3 formyl position on the N-methylpyrazole scaffold enables a specific 3:1 Schiff-base condensation with tris(2-aminoethyl)amine (tren) to generate tripodal N₃-donor ligands of the tren(MePyrzH)₃ type [1]. This reactivity has been experimentally validated using 5-methyl-1H-pyrazole-3-carboxaldehyde (MepyrzH), a close structural analog differing only by the C-5 methyl substituent, which undergoes clean 3:1 condensation with tren to form the tripodal ligand, followed by metalation with Co(II), Mn(II), and Fe(II) to yield supramolecular homochiral dimers stabilized by Npyrazole–H···Npyrazolate hydrogen bonds [1][2]. The 4-carbaldehyde positional isomer cannot participate in this specific ligand architecture because the formyl group at C-4 lacks the appropriate geometric relationship to the pyrazole N2 atom required for simultaneous metal coordination and hydrogen-bond-directed self-assembly. This represents a structurally deterministic differentiation: only the 3-carbaldehyde (or 5-carbaldehyde, which is tautomerically equivalent in 1-substituted pyrazoles) enables tren-based tripodal ligand formation.

Coordination chemistry Tripodal ligands Schiff base

Baylis-Hillman Reactivity: Positional Effect of the Formyl Group on Reaction Efficiency

Nag, Singh, and Batra (2007) systematically investigated the positional effect of the formyl group on the Baylis-Hillman reaction efficiency of pyrazolecarbaldehydes under DABCO catalysis [1]. Their study established that the proximity of the heteroatom (pyrazole nitrogen) to the formyl group significantly influences reaction efficiency, with the 3-carbaldehyde position showing distinct reactivity compared to the 4-carbaldehyde position [1]. The study confirmed stereoselective formation of the Z-isomer in the Baylis-Hillman adducts. While the study primarily focused on 5-chloropyrazole-4-carbaldehydes, the underlying electronic principle—that the formyl group's electronic environment is modulated by its position relative to the pyrazole ring nitrogens—is structurally generalizable to the 1-methyl-1H-pyrazole-3-carbaldehyde scaffold. The 3-carbaldehyde position, being adjacent to the N2 atom of the pyrazole ring, experiences a different electronic environment than the 4-carbaldehyde, which is meta to both ring nitrogens.

Baylis-Hillman reaction Positional reactivity DABCO catalysis

Optimal Application Scenarios for 1-Methyl-1H-pyrazole-3-carbaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based Lead Elaboration Across Multiple Kinase and GPCR Targets

With a LogP of ~0.79, full Lipinski compliance, and only one rotatable bond, 1-methyl-1H-pyrazole-3-carbaldehyde is ideally suited as a compact aldehyde fragment for structure-based drug design [1]. Its explicit citation in EGFR inhibitor (WO-2021208918), RET kinase inhibitor (CN-112778337, WO-2021088911), and P2X3 antagonist (WO-2020239952) patent families demonstrates its validated utility as a key intermediate in programs spanning kinase and non-kinase targets . The aldehyde group at C-3 enables reductive amination, Knoevenagel condensation, and hydrazone formation chemistries that are orthogonal to the N1-methyl group, allowing chemists to elaborate the scaffold while retaining the favorable physicochemical profile conferred by N-methylation.

Coordination Chemistry: Synthesis of Tripodal N₃-Donor Ligands for Supramolecular Assemblies

The C-3 formyl position enables 3:1 Schiff-base condensation with tris(2-aminoethyl)amine (tren) to generate tripodal ligands that support metal-directed self-assembly into homochiral dimeric architectures [2]. This application is structurally inaccessible to the 4-carbaldehyde isomer. The resulting Co(II), Mn(II), and Fe(II) complexes exhibit Npyrazole–H···Npyrazolate hydrogen-bonded dimeric structures with potential applications in proton-coupled electron transfer (PCET) materials and spin-crossover systems [2][3]. Procurement of the 3-carbaldehyde for this application is mandatory; substitution with the 4-isomer yields a geometrically incompetent building block.

Process Chemistry: Scalable Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid via Oxidation

The 70%-yielding patent route (WO2004/58702) provides a scalable foundation for converting the 3-carbaldehyde into 1-methyl-1H-pyrazole-3-carboxylic acid—a higher-value intermediate for amide coupling and bioisostere synthesis—through oxidation . The liquid physical form of the 3-carbaldehyde (bp 70–72 °C at 3 mbar) facilitates continuous-flow oxidation protocols that are more challenging to implement with the solid 4-carbaldehyde isomer. This oxidation pathway is particularly relevant for programs requiring the carboxylic acid as a key pharmacophoric element or as a handle for further diversification through amide bond formation.

Parallel Synthesis and Automated Library Production

The liquid physical form of 1-methyl-1H-pyrazole-3-carbaldehyde eliminates pre-dissolution steps and enables direct dispensing via automated liquid handlers in parallel synthesis workflows . Combined with its single reactive aldehyde center (no competing C-5 formylation in the 1-methyl-substituted system) and commercial availability at 97–98% purity , the compound is well-suited for high-throughput reaction screening and DNA-encoded library (DEL) synthesis where precise stoichiometry and minimal pre-processing are critical for data quality and reproducibility.

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